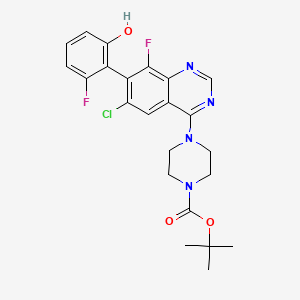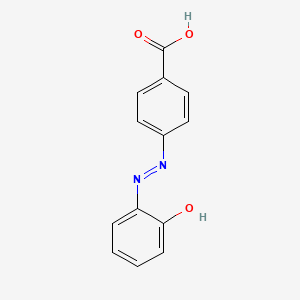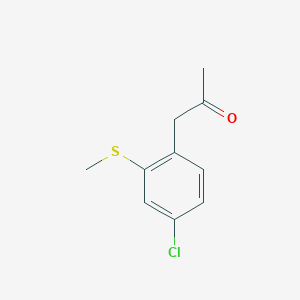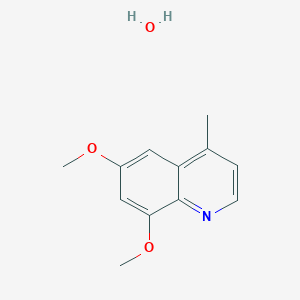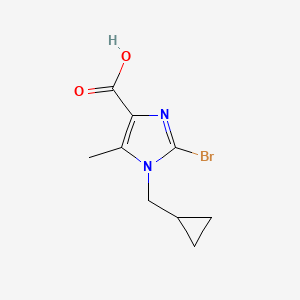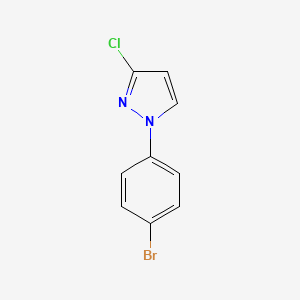
1-(4-Bromophenyl)-3-chloro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 4-bromophenylhydrazine and 3-chloro-1-propyn-1-one in the presence of a base can yield the desired pyrazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial production methods may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-3-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups. For example, nucleophilic substitution reactions can replace the bromine atom with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidation may involve the formation of pyrazole N-oxides, while reduction can lead to the removal of halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-chloro-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes . The exact pathways involved can vary and are often elucidated through molecular docking studies and biochemical assays.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3-chloro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a chlorine atom. The presence of the methyl group can alter the compound’s reactivity and biological activity.
1-(4-Bromophenyl)-3-iodo-1H-pyrazole: The iodine atom in this compound can participate in different types of reactions compared to chlorine, such as iodination and coupling reactions.
1-(4-Bromophenyl)-3-nitro-1H-pyrazole: The nitro group introduces additional reactivity, allowing for further functionalization through reduction or substitution reactions.
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-chloropyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
Clave InChI |
RPYQLBDUXWQKFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



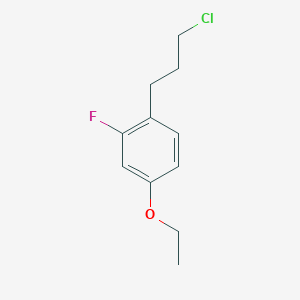

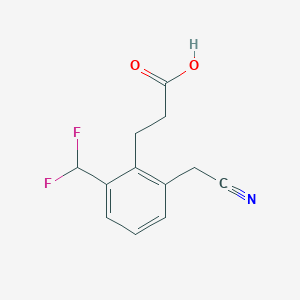
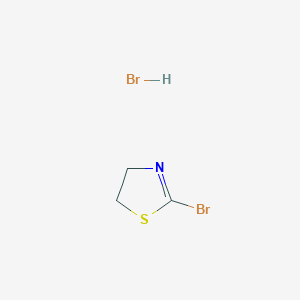
![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

